molecular formula C19H34O2 B231829 Methyl (9Z,15Z)-9,15-octadecadienoate CAS No. 17309-05-6

Methyl (9Z,15Z)-9,15-octadecadienoate

Cat. No.: B231829
CAS No.: 17309-05-6
M. Wt: 294.5 g/mol
InChI Key: OTROKOXHZSGHEN-NKIGAPEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (9Z,15Z)-9,15-octadecadienoate, commonly known as methyl linoleate, is a fatty acid ester with a chemical formula C19H34O2. It is an important compound in the field of biochemistry and has numerous industrial applications.

Mechanism of Action

Methyl linoleate is a polyunsaturated fatty acid that plays an important role in cell membrane structure and function. It is also a precursor for the synthesis of eicosanoids, which are important signaling molecules in the body. Methyl linoleate has been shown to modulate the expression of genes involved in inflammation and lipid metabolism.
Biochemical and Physiological Effects:
Methyl linoleate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It also exhibits anti-cancer properties and has been shown to inhibit the growth of certain cancer cells. Methyl linoleate has also been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes.

Advantages and Limitations for Lab Experiments

Methyl linoleate is a widely available and inexpensive compound, making it an attractive choice for laboratory experiments. It is also stable and easy to handle. However, methyl linoleate is highly reactive and can undergo oxidation, which can affect the results of experiments. It is important to take precautions to prevent oxidation during experiments.

Future Directions

There are numerous future directions for the study of methyl linoleate. One area of research is the development of novel antioxidant supplements based on methyl linoleate. Another area of research is the study of the effects of methyl linoleate on gut microbiota and its potential role in the prevention of metabolic diseases. Additionally, the development of new methods for the synthesis of methyl linoleate could lead to improvements in its industrial applications.
Conclusion:
Methyl linoleate is an important compound in the field of biochemistry with numerous industrial and scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on methyl linoleate could lead to the development of new therapies and industrial applications.

Synthesis Methods

Methyl linoleate can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. This method is widely used in the industry for the production of methyl linoleate.

Scientific Research Applications

Methyl linoleate has been extensively studied for its various applications in scientific research. It has been used as a substrate for the analysis of lipase activity in serum and other biological fluids. It has also been used as a model compound for the study of lipid oxidation and its effects on food quality. Methyl linoleate has been shown to exhibit antioxidant properties and has been used in the development of antioxidant supplements.

Properties

17309-05-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (9Z,15Z)-octadeca-9,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4-,11-10-

InChI Key

OTROKOXHZSGHEN-NKIGAPEHSA-N

Isomeric SMILES

CC/C=C\CCCC/C=C\CCCCCCCC(=O)OC

SMILES

CCC=CCCCCC=CCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCCCCC=CCCCCCCCC(=O)OC

synonyms

(9Z,15Z)-9,15-Octadecadienoic acid methyl ester

Origin of Product

United States

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